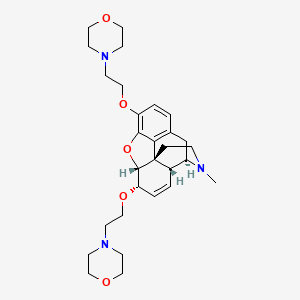
Pholcodine Impurity D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pholcodine Impurity D is a by-product formed during the synthesis of pholcodine, an opioid cough suppressant. This impurity results from a double substitution by the morpholinoethyl radical . Pholcodine itself is used for its antitussive properties, providing relief from dry coughs without significant analgesic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pholcodine Impurity D is typically formed during the synthesis of pholcodine. The synthesis involves the reaction of morphine with chloroethylmorpholine hydrochloride in the presence of sodium hydroxide . The impurity arises due to the double substitution by the morpholinoethyl radical, which can occur under various reaction conditions.
Industrial Production Methods
In industrial settings, pholcodine is produced through a multi-step process involving the esterification of morphine with chloroethylmorpholine hydrochloride . The presence of impurities like this compound is monitored and controlled using high-performance liquid chromatography (HPLC) and other analytical techniques .
Chemical Reactions Analysis
Types of Reactions
Pholcodine Impurity D undergoes several types of chemical reactions, including:
Oxidation: The impurity can be oxidized to form hydroxy derivatives.
Substitution: The morpholinoethyl groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Chromic acid is commonly used as an oxidizing agent.
Substitution: Various reagents can be used depending on the desired substitution reaction.
Major Products Formed
Hydroxy Derivatives: Formed through oxidation reactions.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
Pholcodine Impurity D is primarily studied in the context of pharmaceutical impurity profiling. Its presence and concentration are critical for ensuring the safety and efficacy of pholcodine-containing medications . Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are used to identify and quantify this impurity . Additionally, understanding the formation and behavior of this compound can help improve the synthesis and purification processes of pholcodine .
Mechanism of Action
Comparison with Similar Compounds
Pholcodine Impurity D can be compared with other impurities formed during the synthesis of pholcodine, such as:
Morphine: A precursor in the synthesis of pholcodine.
Codeine: Another impurity derived from morphine.
Pholcodine N-oxide: Formed through the oxidation of pholcodine.
This compound is unique due to its double substitution by the morpholinoethyl radical, which distinguishes it from other impurities .
Properties
Molecular Formula |
C29H41N3O5 |
|---|---|
Molecular Weight |
511.7 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-3-methyl-7,9-bis(2-morpholin-4-ylethoxy)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline |
InChI |
InChI=1S/C29H41N3O5/c1-30-7-6-29-22-3-5-25(36-19-13-32-10-16-34-17-11-32)28(29)37-27-24(4-2-21(26(27)29)20-23(22)30)35-18-12-31-8-14-33-15-9-31/h2-5,22-23,25,28H,6-20H2,1H3/t22-,23+,25-,28-,29-/m0/s1 |
InChI Key |
NDDIPZHSOIMDOO-IZYVUOEASA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OCCN6CCOCC6)O[C@H]3[C@H](C=C4)OCCN7CCOCC7 |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OCCN6CCOCC6)OC3C(C=C4)OCCN7CCOCC7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



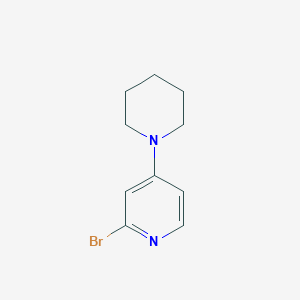
![4-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13430075.png)
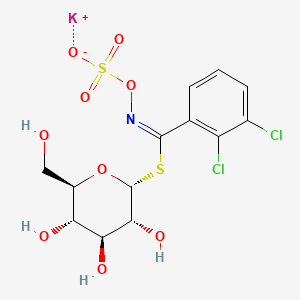
![O-[2-(oxan-4-yl)propan-2-yl]hydroxylamine](/img/structure/B13430089.png)
![4-[2-[(2,4-dimethylphenyl)thio]phenyl]-1-Piperazinecarboxaldehyde](/img/structure/B13430097.png)
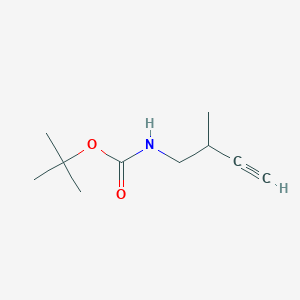
![[(2S)-2-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propyl] N-(4-propan-2-yloxyphenyl)sulfonylcarbamate](/img/structure/B13430107.png)
![4-[(2E)-2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide](/img/structure/B13430116.png)
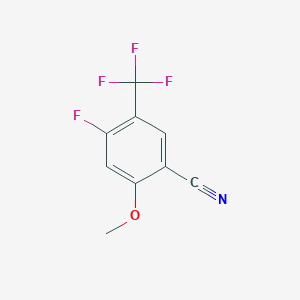
![(3R,4S)-3-acetamido-4-[bis(prop-2-enyl)amino]-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B13430143.png)
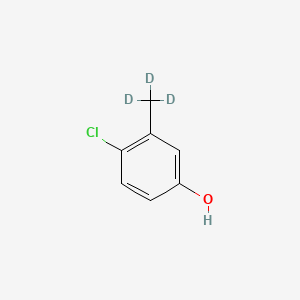
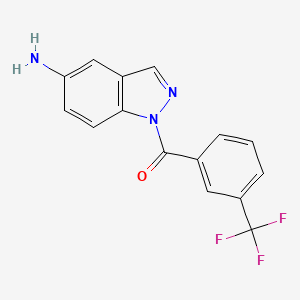
![6-Azabicyclo[3.2.2]nonane](/img/structure/B13430154.png)
